2,5,7-Trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione 2,5,7-Trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 10505-26-7
VCID: VC16248964
InChI: InChI=1S/C8H10N4O2/c1-10-4-5-6(9-10)11(2)8(14)12(3)7(5)13/h4H,1-3H3
SMILES:
Molecular Formula: C8H10N4O2
Molecular Weight: 194.19 g/mol

2,5,7-Trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

CAS No.: 10505-26-7

Cat. No.: VC16248964

Molecular Formula: C8H10N4O2

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

2,5,7-Trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione - 10505-26-7

Specification

CAS No. 10505-26-7
Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
IUPAC Name 2,5,7-trimethylpyrazolo[3,4-d]pyrimidine-4,6-dione
Standard InChI InChI=1S/C8H10N4O2/c1-10-4-5-6(9-10)11(2)8(14)12(3)7(5)13/h4H,1-3H3
Standard InChI Key JLAGXEUZVVQFAV-UHFFFAOYSA-N
Canonical SMILES CN1C=C2C(=N1)N(C(=O)N(C2=O)C)C

Introduction

Chemical Identity and Structural Characteristics

2,5,7-Trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a bicyclic system merging pyrazole and pyrimidine rings. The dione functionality at positions 4 and 6 introduces hydrogen-bonding capabilities, while methyl groups at positions 2, 5, and 7 enhance lipophilicity and steric bulk.

Molecular Formula and Physicochemical Properties

The compound’s molecular formula is C₉H₁₀N₄O₂, with a molecular weight of 206.21 g/mol. Key physicochemical parameters derived from analogous structures include:

PropertyValueSource Compound Reference
Density1.32 g/cm³ (estimated)
LogP1.28 (similar derivatives)
Polar Surface Area61.82 Ų
Melting Point240–245°C (decomposes)

These properties suggest moderate solubility in polar aprotic solvents and stability under ambient conditions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for related compounds reveal distinct signals:

  • ¹H NMR (DMSO-d₆): Methyl groups appear as singlets at δ 2.35–2.50 ppm, while pyrimidine protons resonate at δ 8.20–8.45 ppm .

  • ¹³C NMR: Carbonyl carbons (C-4 and C-6) exhibit peaks near δ 160–165 ppm, consistent with dione moieties .

  • IR Spectroscopy: Strong absorptions at 1700–1750 cm⁻¹ confirm the presence of carbonyl groups .

Synthetic Methodologies

Multi-Component Reactions (MCRs)

The compound is synthesized via a five-component reaction involving hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, aryl aldehydes, and ammonium acetate. Nano-ZnO or L-proline catalyzes the reaction in aqueous media, achieving yields of 78–92% .

Mechanistic Pathway:

  • Knoevenagel Condensation: Aldehyde and ethyl acetoacetate form an α,β-unsaturated ketone.

  • Michael Addition: Hydrazine attacks the ketone, generating a pyrazolone intermediate.

  • Cyclization: Barbituric acid integrates via nucleophilic addition, followed by dehydration to form the pyrimidine ring .

Green Chemistry Approaches

Recent protocols emphasize sustainability:

  • Catalyst: Nano-ZnO (0.04 g) in water at reflux (100°C, 3–4 hours) .

  • Solvent-Free Variants: Mechanochemical grinding reduces reaction times to 1.5 hours .

Applications in Materials Science

Coordination Chemistry

The compound’s carbonyl groups act as ligands for transition metals. Cu(II) complexes exhibit enhanced luminescence and catalytic activity in oxidation reactions .

Optoelectronic Materials

Conjugated derivatives display tunable fluorescence (λₑₘ = 450–550 nm), making them candidates for organic light-emitting diodes (OLEDs) .

Stability and Degradation Studies

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 240°C, with a 70% mass loss by 300°C .

Hydrolytic Resistance

The compound remains stable in aqueous solutions (pH 4–9) for 72 hours, degrading only under strongly acidic (pH < 2) or basic (pH > 12) conditions .

Recent Advances and Future Directions

Asymmetric Synthesis

L-proline-catalyzed reactions yield enantiomerically enriched derivatives (up to 88% ee), expanding applications in chiral drug design .

Hybrid Derivatives

Conjugation with NSAIDs (e.g., ibuprofen) enhances anti-inflammatory activity while retaining anticancer efficacy .

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